N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
The exact mass of the compound this compound is 495.1594699 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S.ClH/c1-25(2)11-8-12-26(23-24-20-16(28-3)9-7-10-19(20)32-23)22(27)15-13-17(29-4)21(31-6)18(14-15)30-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOUKDSMZPYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS Number: 1215328-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative and antioxidative effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 496.0 g/mol. Its structure comprises a benzamide core substituted with methoxy and dimethylamino groups, along with a benzothiazole moiety, which is believed to contribute to its biological activity.
Antiproliferative Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against human breast cancer cell lines (MCF-7) and others.
Key Findings:
- In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range (2.2–4.4 µM), indicating potent antiproliferative effects against MCF-7 cells .
- Comparative studies show that compounds with methoxy substitutions at specific positions on the aromatic ring enhance antiproliferative activity, suggesting that structural modifications can significantly influence biological outcomes .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidative Activity
The antioxidative capacity of this compound has also been investigated. Compounds with similar structural features have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Mechanism of Action:
- The presence of methoxy groups is believed to enhance electron donation capabilities, leading to increased radical scavenging activities.
- The compound's ability to prevent oxidative damage may indirectly inhibit aberrant cell growth without significant toxicity .
Case Studies
A recent study focused on the synthesis and biological evaluation of various benzothiazole derivatives revealed that those with multiple methoxy groups exhibited pronounced antiproliferative and antioxidative activities. This suggests a promising avenue for developing new anticancer agents based on modifications of the benzothiazole structure.
Study Highlights:
- Synthesis : Several derivatives were synthesized and screened for biological activity.
- Results : Compounds showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
